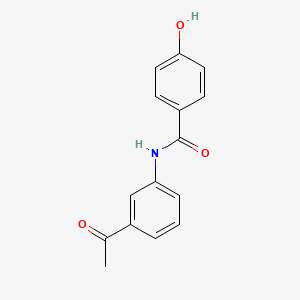
N-(3-Acetylphenyl)-4-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Acetylphenyl)-4-hydroxybenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a benzamide moiety with a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Acetylphenyl)-4-hydroxybenzamide typically involves the condensation of 3-acetylphenylamine with 4-hydroxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then refluxed in an appropriate solvent like dichloromethane or toluene to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(3-Acetylphenyl)-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-(3-Acetylphenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the formation of key intermediates in biochemical pathways. This inhibition can lead to reduced production of inflammatory mediators, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
- N-(4-Acetylphenyl)-4-hydroxybenzamide
- N-(3-Acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-Acetylphenyl)cinnamamide
Comparison: N-(3-Acetylphenyl)-4-hydroxybenzamide is unique due to the presence of both an acetyl group and a hydroxyl group on the aromatic rings, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits a different spectrum of enzyme inhibition and has been found to have specific applications in anti-inflammatory research .
Properties
CAS No. |
690989-04-9 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-4-hydroxybenzamide |
InChI |
InChI=1S/C15H13NO3/c1-10(17)12-3-2-4-13(9-12)16-15(19)11-5-7-14(18)8-6-11/h2-9,18H,1H3,(H,16,19) |
InChI Key |
FPVZOLCBCYDYBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


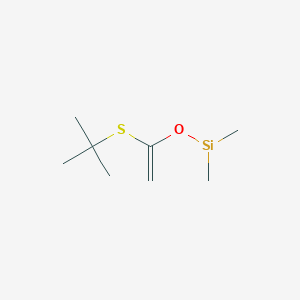
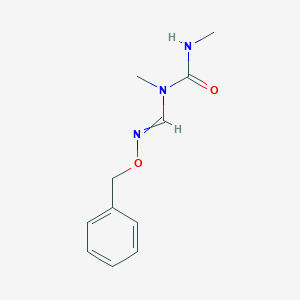
![N-[4-(1,2-Diphenyldec-1-EN-1-YL)phenyl]methanesulfonamide](/img/structure/B12532792.png)

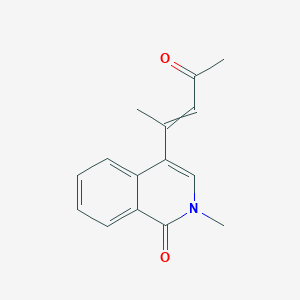

![3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one](/img/structure/B12532805.png)
![4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol](/img/structure/B12532810.png)
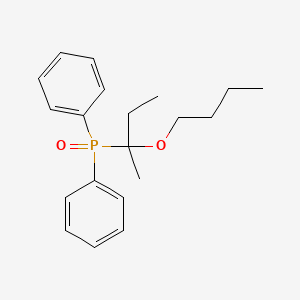
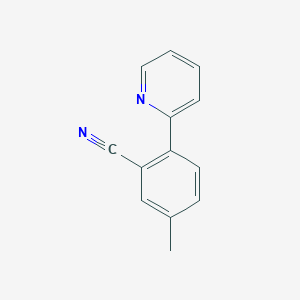
![O-[(5-Ethyl-1,3-dioxan-5-yl)methyl] hydrogen carbonodithioate](/img/structure/B12532832.png)
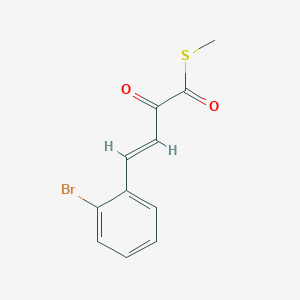
![1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl-](/img/structure/B12532851.png)
![[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol](/img/structure/B12532859.png)
